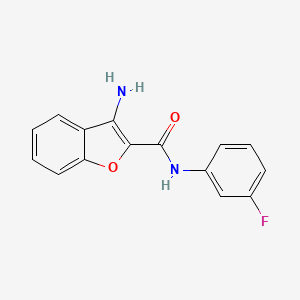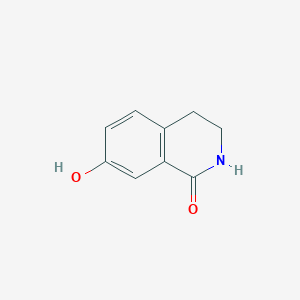
7-羟基-3,4-二氢-2H-异喹啉-1-酮
概述
描述
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol. It is a derivative of isoquinoline, featuring a hydroxyl group at the 7-position and a saturated ring structure
科学研究应用
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis interaction inhibits the activity of SSAO/VAP-1, which is involved in the deamination of primary amines to aldehydes, ammonia, and hydrogen peroxide . By inhibiting SSAO/VAP-1, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can modulate inflammatory responses and oxidative stress.
Cellular Effects
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response and inflammation . Additionally, it has been observed to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of SSAO/VAP-1, inhibiting its enzymatic activity . This inhibition leads to a decrease in the production of reactive aldehydes and hydrogen peroxide, thereby reducing oxidative stress and inflammation. Furthermore, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can modulate the expression of genes involved in these processes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained inhibition of SSAO/VAP-1 activity and a corresponding reduction in oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit SSAO/VAP-1 activity without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including potential damage to liver and kidney tissues. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and overall efficacy. Additionally, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one within cells and tissues are crucial for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. Understanding the subcellular localization of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4-hydroxy-3-aminophenylacetic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
作用机制
The mechanism by which 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is structurally similar to other isoquinoline derivatives, such as 6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one and 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one. its unique hydroxyl group at the 7-position imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZORCICKCUXXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657883 | |
| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-05-5 | |
| Record name | 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

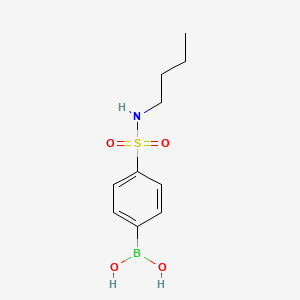

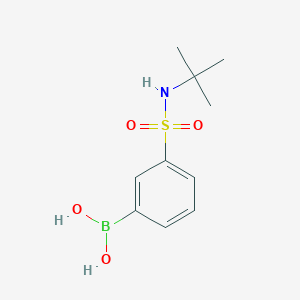
![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)
![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)
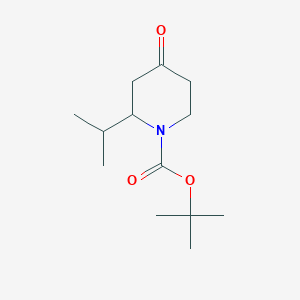
![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)
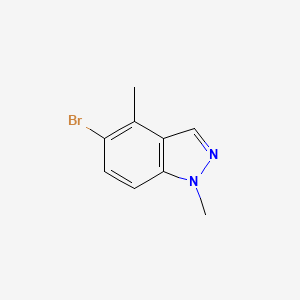
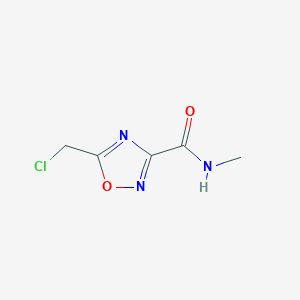
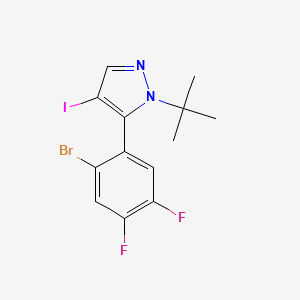
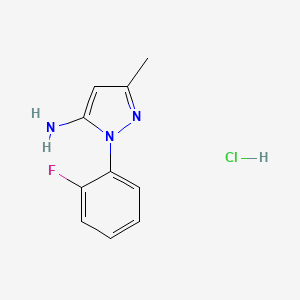
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
